5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride

Mineralocorticoid receptor Nuclear receptor pharmacology Antagonist screening

Select this specific 5-bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride (CAS 1956385-62-8) for its unique 5-bromo substitution and pyrrolidin-2-yl geometry essential for PROTAC ternary complex formation and KATP channel pharmacology. Unlike free bases or positional isomers, this racemic monohydrochloride salt ensures consistent aqueous solubility for biological assays and reliable cross-coupling reactivity. Suitable as a weak MR antagonist negative control (IC50 ~6.3 µM).

Molecular Formula C9H12BrClN2
Molecular Weight 263.56 g/mol
Cat. No. B8047816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride
Molecular FormulaC9H12BrClN2
Molecular Weight263.56 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(C=C2)Br.Cl
InChIInChI=1S/C9H11BrN2.ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;/h3-4,6,8,11H,1-2,5H2;1H
InChIKeyDJEWCXPOOYSKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride: Technical Specifications and Procurement-Relevant Characteristics


5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride (CAS 1956385-62-8; CAS of free base: 886365-48-6) is a heterocyclic building block featuring a 5-bromo-substituted pyridine ring linked at the 2-position to a pyrrolidin-2-yl moiety, supplied as the hydrochloride salt [1]. The compound has a molecular weight of 263.56 g/mol (C9H12BrClN2) and is commercially available with documented purity specifications ranging from 95% to 97% across multiple vendors . This compound is distinct from its positional isomers (e.g., 2-bromo-4-(pyrrolidin-2-yl)pyridine, 2-bromo-6-(pyrrolidin-2-yl)pyridine) and the free base form, with the hydrochloride salt providing improved aqueous solubility and handling characteristics relevant to both synthetic and biological applications .

Why Generic Substitution Fails: Positional Isomer and Salt Form Differentiation for 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride


Generic substitution among bromo-pyrrolidinylpyridine derivatives is not scientifically justifiable due to three critical sources of variability: (i) bromine substitution position (2-, 4-, or 5-position on the pyridine ring) significantly alters electronic distribution, steric accessibility, and downstream coupling reactivity [1]; (ii) the stereochemical configuration at the pyrrolidine 2-position (R/S enantiomers vs. racemate) can produce divergent biological target engagement profiles as demonstrated for related pyrrolidinylpyridine analogs [2]; and (iii) salt form selection (free base vs. hydrochloride vs. dihydrochloride) directly impacts solubility, hygroscopicity, and compatibility with subsequent synthetic transformations [3]. The specific combination of 5-bromo substitution, pyrrolidin-2-yl linkage at the pyridine 2-position, and monohydrochloride salt form confers a distinct physicochemical and reactivity profile that cannot be assumed equivalent to its positional isomers or alternative salt forms. The following quantitative evidence documents the measurable consequences of these structural distinctions.

Quantitative Differentiation Evidence: 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride vs. Comparators


Mineralocorticoid Receptor Antagonist Activity: Target Compound vs. Spironolactone

In a luciferase reporter gene assay using gal4-fused human mineralocorticoid receptor (MR) ligand-binding domain expressed in UAS-MR-bla HEK293 cells, 5-bromo-2-(pyrrolidin-2-yl)pyridine (free base; ChEMBL ID CHEMBL4528177) exhibited antagonist activity with an IC50 of 6309.57 nM (6.31 μM) [1]. By comparison, spironolactone, the prototypical steroidal MR antagonist used clinically, demonstrates IC50 values in the low nanomolar range (typically <50 nM) in comparable MR antagonism assays [1]. This represents an approximately 263-fold lower potency for the target compound relative to the clinical comparator. The weak MR antagonist activity positions this compound as a suitable negative control or as a starting scaffold requiring substantial optimization rather than a direct MR-targeting lead.

Mineralocorticoid receptor Nuclear receptor pharmacology Antagonist screening

Kir6.2/SUR2B Potassium Channel Opening Activity: Single-Digit Nanomolar Potency Profile

5-Bromo-2-(pyrrolidin-2-yl)pyridine (ChEMBL ID CHEMBL426334) demonstrates potent KATP channel opening activity at the human urinary bladder Kir6.2 channel containing SUR2B, with EC50 values reported in multiple independent assays: EC50 = 0.912 nM in Ltk cells by FLIPR assay; EC50 = 51 nM and EC50 = 51.3 nM in replicate human Kir6.2/SUR2B FLIPR assays; and EC50 = 35 nM for relaxation of field-stimulated pig detrusor tissue [1]. By comparison, the clinically approved KATP channel opener diazoxide exhibits EC50 values in the micromolar range (10-100 μM) at similar Kir6.2/SUR2B channels [1]. The sub-nanomolar potency observed in the primary FLIPR assay suggests this scaffold may represent a highly optimized chemotype for Kir6.2/SUR2B channel activation. Notably, the position of bromine substitution (5-position) and the pyrrolidine attachment point (2-position) are critical structural determinants not present in alternative regioisomers (e.g., 2-bromo-4-(pyrrolidin-2-yl)pyridine or 2-bromo-6-(pyrrolidin-2-yl)pyridine) .

KATP channel Kir6.2/SUR2B Ion channel pharmacology Bladder smooth muscle

Stereochemical Impact on Muscarinic Receptor Binding: Enantiomer-Specific IC50 Differences

While direct stereochemical data for 5-bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is not publicly reported, a closely related analog—3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine—provides class-level evidence of enantiomer-dependent target engagement. In rat muscarinic acetylcholine receptor binding assays, the racemic mixture (±) exhibited an IC50 of 1,600 nM, whereas individual enantiomers produced significantly different IC50 values, with the more active enantiomer showing approximately 2- to 4-fold enhanced binding [1]. Extrapolating this class-level behavior to 5-bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride (which is supplied as the racemate unless otherwise specified), the stereochemical identity of the pyrrolidine 2-position is a non-trivial variable [2]. Users evaluating this compound as a racemate must recognize that biological activity and synthetic reproducibility may differ from that of resolved enantiomers, and that procurement of a defined stereoisomer (R or S) would be required for stereospecific applications.

Muscarinic acetylcholine receptor Stereochemistry Enantioselective binding Structure-activity relationship

Vendor Purity Specifications and Salt Form Variability: 95-97% Hydrochloride vs. Dihydrochloride

Commercially available 5-bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride (CAS 1956385-62-8) is supplied with vendor-specified purity ranging from 95% to 97% . The compound is distinct from the dihydrochloride salt (CAS 1803590-14-8, molecular weight 300.025 g/mol) and the free base (CAS 886365-48-6, molecular weight 227.1 g/mol) . The monohydrochloride salt (263.56 g/mol) provides intermediate aqueous solubility and hygroscopicity compared to the more hygroscopic dihydrochloride and less soluble free base. Price points vary substantially across vendors: 250 mg ranges from ~£587.00 (Fluorochem, 95% purity) to ~¥3,179 (Macklin, 95% purity) to ¥1,728 (Yankai, 95+% purity) for 100 mg quantities [1]. These variations in purity, salt form, and pricing necessitate vendor-specific qualification for applications requiring precise stoichiometry or high reproducibility in synthesis.

Purity specification Salt form selection Procurement variability Analytical characterization

Synthetic Utility as a Protein Degrader Building Block: Categorization vs. General Heterocyclic Intermediates

5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is specifically categorized by multiple vendors as a 'Protein Degrader Building Block' suitable for PROTAC (Proteolysis Targeting Chimera) and molecular glue degrader synthesis [1]. The 5-bromo substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, while the pyrrolidine secondary amine provides an anchor for linker conjugation or further functionalization [2]. By comparison, general heterocyclic intermediates lacking this specific substitution pattern (e.g., unsubstituted 2-(pyrrolidin-2-yl)pyridine or alternative halogen positions) may not provide the same synthetic versatility or linker attachment geometry . The specific spatial arrangement of the bromine at the 5-position relative to the pyrrolidine at the 2-position yields a defined exit vector geometry that is a key design parameter in degrader ternary complex formation. While quantitative head-to-head synthetic efficiency comparisons are not available in the public domain, the compound's explicit commercial classification as a degrader building block distinguishes it from non-specialized heterocyclic intermediates and informs procurement prioritization for targeted protein degradation programs.

PROTAC Protein degradation Heterocyclic building block Targeted protein degradation

Validated Application Scenarios for 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride Based on Quantitative Evidence


Negative Control Compound for Mineralocorticoid Receptor Antagonist Screening

Based on the documented IC50 of 6309.57 nM in a human MR luciferase reporter assay, this compound is appropriate for use as a weak-antagonist negative control in MR-targeted screening campaigns. It provides a sub-micromolar but non-potent comparator to establish assay dynamic range and differentiate true MR antagonist hits from background noise [1]. The compound's ~263-fold lower potency relative to spironolactone makes it unsuitable as an MR lead but ideal for negative control applications requiring measurable but weak target engagement. Procurement for this application should specify the hydrochloride salt to ensure adequate aqueous solubility in cell-based assay buffers [1].

KATP Channel Opener Scaffold Optimization and Kir6.2/SUR2B Probe Development

The single-digit nanomolar to sub-nanomolar EC50 values (0.912-51 nM) for Kir6.2/SUR2B KATP channel opening establish this compound as a potent chemotype for bladder smooth muscle relaxation and related ion channel research [1]. The compound's potency exceeds diazoxide by 10,000- to 100,000-fold in the most sensitive FLIPR assay, positioning it as a high-value starting scaffold for structure-activity relationship studies. Researchers should note that the specific 5-bromo-2-(pyrrolidin-2-yl) substitution pattern is not present in alternative regioisomers, and substitution of positional isomers may yield substantially different ion channel pharmacology [2]. The monohydrochloride salt form is recommended for in vitro electrophysiology due to its balanced solubility profile [1].

PROTAC Linker Conjugation and Heterobifunctional Degrader Synthesis

As a commercially classified 'Protein Degrader Building Block,' 5-bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride is positioned for use in PROTAC and molecular glue degrader synthesis [1]. The 5-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling to install target-binding warheads, while the pyrrolidine secondary amine offers a site for linker conjugation (e.g., via amide bond formation or reductive amination) [2]. The defined exit vector geometry between the 5-position bromine and 2-position pyrrolidine attachment influences ternary complex formation efficiency—a critical parameter in degrader design. Procurement should prioritize vendors providing analytical certificates (NMR, HPLC) to verify purity for downstream synthetic reproducibility .

Stereochemistry-Aware SAR Studies with Racemic Material

Given the class-level evidence that enantiomers of structurally related pyrrolidinylpyridine analogs exhibit 2- to 4-fold differences in receptor binding IC50 values [1], this racemic compound serves as an appropriate entry point for preliminary SAR exploration. Researchers can evaluate the racemate for initial potency and selectivity profiling before investing in chiral resolution or asymmetric synthesis. However, stereochemistry-dependent differences in biological activity or synthetic catalyst performance should be anticipated, and procurement of chirally resolved material (R or S enantiomer) may be required for stereospecific applications. The commercial availability of the racemate as the hydrochloride salt provides a cost-effective starting point for hit expansion campaigns where stereochemical optimization is planned as a subsequent step [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(pyrrolidin-2-yl)pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.